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Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

Cat. No.: B033055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
p-Benzyloxypropiophenone, also known as 1-(4-(benzyloxy)phenyl)propan-1-one, is a key

chemical intermediate with significant applications in the synthesis of various pharmaceutical

compounds. Its chemical structure, featuring a propiophenone core with a benzyl ether linkage,

makes it a versatile building block in medicinal chemistry. This technical guide provides an in-

depth overview of the core physical and chemical properties of p-benzyloxypropiophenone,

detailed experimental protocols for its synthesis and characterization, and an exploration of its

role in the development of biologically active molecules. All quantitative data is presented in

structured tables for clarity, and key processes are visualized using diagrams to facilitate

understanding.

Chemical and Physical Properties
p-Benzyloxypropiophenone is a solid, crystalline compound at room temperature. Its physical

properties are critical for its handling, storage, and application in synthetic chemistry.
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Property Value Reference(s)

Molecular Formula C₁₆H₁₆O₂ [1],[2],[3]

Molecular Weight 240.30 g/mol [2],[4],[5]

CAS Number 4495-66-3 [1],[2],[3]

Appearance
White to light cream/beige

powder/solid
[6],[7],[8]

Melting Point 99 - 102 °C [2],[7],[9],[10]

Boiling Point 391 °C at 760 mmHg [2],[9],[10]

Density 1.081 g/cm³ [2],[10]

Flash Point 174.4 °C [2],[10]

Refractive Index 1.562 [2],[10]

Vapor Pressure 2.54E-06 mmHg at 25°C [10]

Solubility

Insoluble in water. Soluble in

methanol, ethyl acetate,

dichloromethane, and

chloroform.[11],[8],[12]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of p-

benzyloxypropiophenone.
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Spectroscopic Technique
Key Features and
Observations

Reference(s)

¹H NMR

Data available, typically run in

CDCl₃. Expected signals would

correspond to the ethyl group

protons, aromatic protons from

both phenyl rings, and the

methylene protons of the

benzyl group.

[1],[2]

¹³C NMR

Data available. The spectrum

would show distinct signals for

the carbonyl carbon, the

aliphatic carbons of the ethyl

group, the methylene carbon

of the benzyl group, and the

various aromatic carbons.

[2],[13]

Infrared (IR) Spectroscopy

Data available from KBr pellet

or nujol mull techniques.

Characteristic peaks would

include a strong absorption for

the C=O (ketone) stretch, C-O-

C (ether) stretches, and

absorptions corresponding to

aromatic C-H bonds.

[1],[2]

Mass Spectrometry (MS)

GC-MS data is available. The

mass spectrum would show

the molecular ion peak and

characteristic fragmentation

patterns.

[1],[2]

Experimental Protocols
Synthesis of p-Benzyloxypropiophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.mdpi.com/1718-7729/31/10/426
https://pmc.ncbi.nlm.nih.gov/articles/PMC8395523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8395523/
https://pubmed.ncbi.nlm.nih.gov/19072496/
https://www.mdpi.com/1718-7729/31/10/426
https://pmc.ncbi.nlm.nih.gov/articles/PMC8395523/
https://www.mdpi.com/1718-7729/31/10/426
https://pmc.ncbi.nlm.nih.gov/articles/PMC8395523/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common and effective method for the synthesis of p-benzyloxypropiophenone is via the

Williamson ether synthesis, starting from p-hydroxypropiophenone and a benzylating agent like

benzyl chloride or benzyl bromide.

Reaction: p-Hydroxypropiophenone + Benzyl Chloride --(Base)--> p-Benzyloxypropiophenone

+ Base·HCl

Materials:

p-Hydroxypropiophenone

Benzyl chloride

Potassium carbonate (K₂CO₃) or another suitable base

Acetone or Dimethylformamide (DMF) as solvent

Deionized water

Dichloromethane or Ethyl acetate for extraction

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for reflux, filtration, and extraction

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-

hydroxypropiophenone (1 equivalent) in acetone or DMF.

Add potassium carbonate (1.5-2.0 equivalents) to the solution. The mixture will be a

suspension.

Slowly add benzyl chloride (1.1-1.2 equivalents) to the stirred suspension at room

temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

After the reaction is complete (as indicated by the disappearance of the starting material),

cool the mixture to room temperature.

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium

chloride).

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to

obtain the crude product.

Dissolve the crude residue in dichloromethane or ethyl acetate and wash with deionized

water to remove any remaining salts.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The resulting solid can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) to yield pure p-benzyloxypropiophenone.
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Synthesis workflow for p-Benzyloxypropiophenone.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of p-benzyloxypropiophenone is

dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like

tetramethylsilane (TMS). The solution is placed in an NMR tube and analyzed using an NMR
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spectrometer. Both ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure by

analyzing chemical shifts, integration, and coupling patterns.

Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium

bromide (KBr) powder and pressed into a thin pellet. Alternatively, a mull is prepared by

grinding the sample with Nujol. The sample is then placed in an IR spectrometer, and the

spectrum is recorded. The positions of absorption bands are used to identify functional groups.

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via a

Gas Chromatography (GC) system for separation and purification. The molecules are ionized

(e.g., by electron ionization), and the resulting ions are separated based on their mass-to-

charge ratio (m/z) to determine the molecular weight and fragmentation pattern.

Applications and Biological Relevance
p-Benzyloxypropiophenone is not typically used as an end-product but serves as a crucial

intermediate in the synthesis of several important pharmaceuticals.[14] Its structure is a

precursor to more complex molecules with specific biological activities.

Intermediate for Bazedoxifene
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the

prevention of postmenopausal osteoporosis.[8][13] It exhibits tissue-selective estrogen agonist

or antagonist effects.[15] Recent studies have also identified it as an inhibitor of the IL-6/GP130

signaling pathway, giving it potential anticancer properties.[1][2] The inhibition of this pathway

can suppress downstream signaling molecules like STAT3 and ERK, which are often implicated

in tumor growth and proliferation.[2]
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Bazedoxifene inhibits the IL-6/GP130 signaling pathway.

Intermediate for Ritodrine
Ritodrine is a tocolytic agent used to stop premature labor.[16] It functions as a beta-2

adrenergic receptor agonist.[9][11] By stimulating these receptors on uterine smooth muscle

cells, it triggers a signaling cascade that increases cyclic AMP (cAMP) levels.[4][17] This rise in

cAMP leads to the activation of protein kinase A (PKA), which ultimately reduces intracellular

calcium concentrations, causing muscle relaxation and the cessation of uterine contractions.

[11][17]
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Ritodrine's mechanism via the β2-adrenergic pathway.
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Intermediate for Isoxsuprine
Isoxsuprine is a vasodilator used to treat symptoms of cerebrovascular insufficiency and

peripheral vascular disease.[12][18] Its mechanism is multifaceted, involving the activation of

the nitric oxide/cyclic GMP (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel

(H₂S/KATP) pathways.[6] It also acts as a β₂-adrenergic agonist and blocks α₁-adrenoceptors

and calcium channels, all contributing to its vasodilatory effect.[6][18]
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Multiple mechanisms of Isoxsuprine-induced vasodilation.

Stability and Reactivity
p-Benzyloxypropiophenone is stable under normal laboratory conditions.[6] It should be stored

in a cool, dry, well-ventilated area away from incompatible substances.[9]

Conditions to Avoid: Excess heat, direct sunlight, and moisture.[6][9]

Incompatible Materials: Strong oxidizing agents.[7][9]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide

(CO) and carbon dioxide (CO₂).[7][9]
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Hazardous Polymerization: Hazardous polymerization does not occur.[7]

Safety and Handling
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and

may cause respiratory irritation (H335).[6]

Precautionary Measures:

Wear protective gloves, clothing, eye, and face protection.[6]

Use in a well-ventilated area. Avoid breathing dust.[9]

Wash hands thoroughly after handling.

First Aid:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing.[6]

Skin: Wash with plenty of water.[6]

Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

Ingestion: Rinse mouth. Seek medical advice if you feel unwell.[6]

Conclusion
p-Benzyloxypropiophenone is a compound of significant interest to the pharmaceutical and

organic synthesis communities. Its well-defined physical properties, coupled with its versatile

reactivity, establish it as a valuable intermediate for the synthesis of complex, biologically active

molecules such as bazedoxifene, ritodrine, and isoxsuprine. A thorough understanding of its

characteristics, synthesis, and handling, as detailed in this guide, is crucial for its effective and

safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b033055#physical-properties-of-p-
benzyloxypropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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